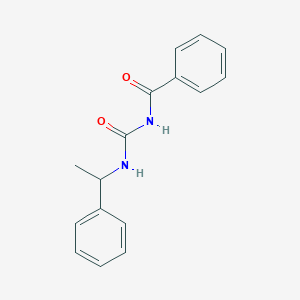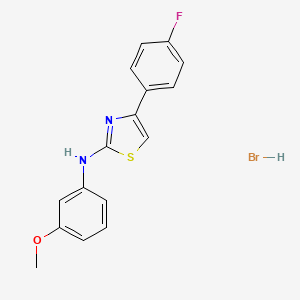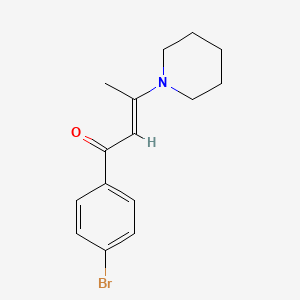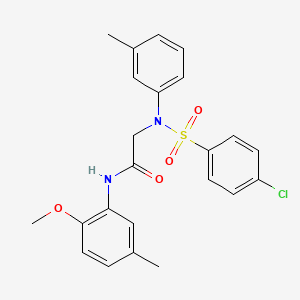![molecular formula C14H21Cl2NO2 B5188758 2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol](/img/structure/B5188758.png)
2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol is a chemical compound that features a 2,4-dichlorophenoxy group attached to a hexyl chain, which is further linked to an aminoethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol typically involves the following steps:
Preparation of 2,4-dichlorophenoxyhexylamine: This intermediate can be synthesized by reacting 2,4-dichlorophenol with hexylamine in the presence of a suitable base such as potassium carbonate.
Formation of this compound: The intermediate 2,4-dichlorophenoxyhexylamine is then reacted with ethylene oxide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the formulation of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing cell death in cancer cells.
類似化合物との比較
Similar Compounds
2,4-dichlorophenoxyacetic acid: A well-known herbicide with similar structural features.
2,4-dichlorophenoxyethanol: Another compound with a 2,4-dichlorophenoxy group, used in different applications.
Uniqueness
2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexyl chain and aminoethanol moiety differentiate it from other 2,4-dichlorophenoxy derivatives, potentially offering unique advantages in various applications.
特性
IUPAC Name |
2-[6-(2,4-dichlorophenoxy)hexylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO2/c15-12-5-6-14(13(16)11-12)19-10-4-2-1-3-7-17-8-9-18/h5-6,11,17-18H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJOHTCWEAWBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5188676.png)

![4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde](/img/structure/B5188698.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-N-(oxan-4-yl)-6-oxopiperidine-3-carboxamide](/img/structure/B5188712.png)

![(5E)-5-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5188720.png)
![2-[(1E)-2-(2,4-DIMETHOXYPHENYL)DIAZEN-1-YL]-1-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B5188731.png)


![4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5188767.png)
![N-(2-methoxyethyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5188778.png)

![1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline](/img/structure/B5188787.png)
![5-[4-[4-(4-Carboxybutanoylamino)phenoxy]anilino]-5-oxopentanoic acid](/img/structure/B5188795.png)
